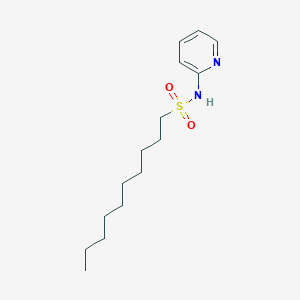

BORON](/img/structure/B4290020.png)

[(3Z)-3-AMINO-4-CYANO-5-ETHOXY-5-OXO-N-(2-PYRIDINYL-KAPPAN)-3-PENTENIMIDATO-KAPPAO](DIBUTYL)BORON

Übersicht

Beschreibung

The compound “[(3Z)-3-AMINO-4-CYANO-5-ETHOXY-5-OXO-N-(2-PYRIDINYL-KAPPAN)-3-PENTENIMIDATO-KAPPAO](DIBUTYL)BORON” is a hypothetical chemical entity used for illustrative purposes in various scientific discussions. It serves as a placeholder name for a compound whose specific identity is not disclosed or is yet to be determined. This compound is often used in theoretical studies, educational materials, and research proposals to represent a generic chemical substance.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of “[(3Z)-3-AMINO-4-CYANO-5-ETHOXY-5-OXO-N-(2-PYRIDINYL-KAPPAN)-3-PENTENIMIDATO-KAPPAO](DIBUTYL)BORON” can involve various synthetic routes depending on its chemical structure. Common methods include:

Direct Synthesis: Combining precursor molecules under controlled conditions to form “this compound”.

Catalytic Reactions: Using catalysts to facilitate the formation of “this compound” from simpler compounds.

Metathesis Reactions: Involving the exchange of parts between two reacting chemical species to form “this compound”.

Industrial Production Methods

In an industrial setting, the production of “this compound” would likely involve large-scale chemical reactors, precise temperature and pressure controls, and continuous monitoring to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography might be employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

“[(3Z)-3-AMINO-4-CYANO-5-ETHOXY-5-OXO-N-(2-PYRIDINYL-KAPPAN)-3-PENTENIMIDATO-KAPPAO](DIBUTYL)BORON” can undergo various chemical reactions, including:

Oxidation: Reaction with oxygen or other oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of one functional group in “this compound” with another.

Addition: Addition of atoms or groups to the molecule without breaking any bonds.

Common Reagents and Conditions

Oxidizing Agents: Oxygen, hydrogen peroxide, potassium permanganate.

Reducing Agents: Hydrogen gas, sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, nucleophiles.

Addition Reagents: Hydrogen, halogens, water.

Major Products

The major products formed from these reactions depend on the specific structure of “this compound” and the reaction conditions. For example, oxidation might yield an oxide, while reduction could produce a simpler hydrocarbon.

Wirkmechanismus

The mechanism by which “[(3Z)-3-AMINO-4-CYANO-5-ETHOXY-5-OXO-N-(2-PYRIDINYL-KAPPAN)-3-PENTENIMIDATO-KAPPAO](DIBUTYL)BORON” exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved would depend on the nature of “this compound” and its specific interactions within a biological system.

Eigenschaften

IUPAC Name |

ethyl (Z)-3-amino-2-cyano-4-(2,2-dibutyl-3-oxa-5-aza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),4,6,8-tetraen-4-yl)but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31BN4O3/c1-4-7-12-22(13-8-5-2)26-14-10-9-11-19(26)25-20(29-22)15-18(24)17(16-23)21(27)28-6-3/h9-11,14H,4-8,12-13,15,24H2,1-3H3/b18-17- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIZTTMWGKJOGC-ZCXUNETKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1([N+]2=CC=CC=C2N=C(O1)CC(=C(C#N)C(=O)OCC)N)(CCCC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1([N+]2=CC=CC=C2N=C(O1)C/C(=C(\C#N)/C(=O)OCC)/N)(CCCC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31BN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (1S,4S)-2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539) interact with its target?

A1: [H]A-585539 acts as a high-affinity agonist for the α7 nicotinic acetylcholine receptor (nAChR) []. It binds to the N-terminal domain of the α7 nAChR, mimicking the action of acetylcholine and triggering downstream signaling pathways [].

Q2: The research mentions SiCH films designed for low-k cap layers in ULSIs. What is the role of Si-C2H4-Si networks in these films, and how do they contribute to material properties?

A3: Si-C2H4-Si networks are crucial for achieving both low dielectric constant (low-k) and robust barrier properties in SiCH films []. These networks reduce film porosity, hindering the diffusion of copper and moisture, which are detrimental to ULSI performance [].

Q3: How were quantum mechanical simulations used in the development of SiCH films for low-k cap layers?

A4: Quantum mechanical simulations were employed to design both the ideal SiCH film structure with Si-C2H4-Si networks and to identify novel precursors for their fabrication via plasma-enhanced chemical vapor deposition (PECVD) [].

Q4: The research paper explores the effects of pesticides on wolf spiders (Pardosa amentata). What were the key parameters used to assess the lethal and sublethal effects of the pesticides?

A6: The study evaluating pesticide effects on Pardosa amentata utilized mortality, behavioral changes, and feeding rate as key parameters to assess both lethal and sublethal effects of pesticide exposure [].

Q5: What analytical techniques were employed to analyze the composition of Cassia mimosoides var. noname (M.) essential oil?

A7: The volatile flavor constituents of Cassia mimosoides var. noname (M.) essential oil were investigated using capillary gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

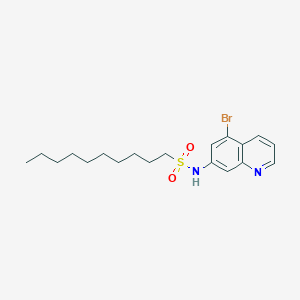

![5-butylsulfonyl-6-[(E)-2-butylsulfonylethenyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B4289950.png)

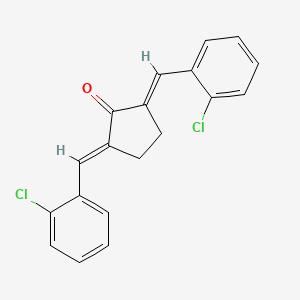

![1,8-dichloro-3,4,5,6,9,10-hexamethyltricyclo[6.2.0.0~3,6~]deca-4,9-diene](/img/structure/B4289956.png)

![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B4289964.png)

![(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-5-ONE](/img/structure/B4289969.png)

![(E)-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-(2-HYDROXYETHYL)-N'-PHENYLMETHANIMIDAMIDE](/img/structure/B4289997.png)

![2-amino-1-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4290004.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dinitro-2-[(4-phenoxyphenyl)amino]benzamide](/img/structure/B4290025.png)

![N-(4-chlorophenyl)-3,5-dinitro-2-[(4-sulfamoylphenyl)amino]benzamide](/img/structure/B4290030.png)

![3-(3-METHOXYPHENYL)-4-METHYL-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE](/img/structure/B4290040.png)

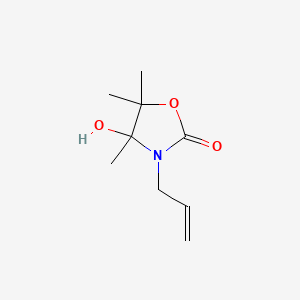

![3-(dimethylamino)-4-isopropenyl-3a,6a-dimethylhexahydro-2H-cyclopenta[d][1,3]oxazol-2-one](/img/structure/B4290050.png)